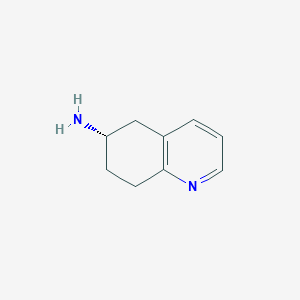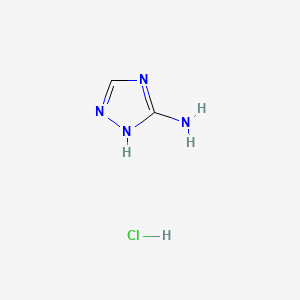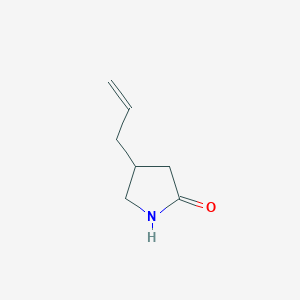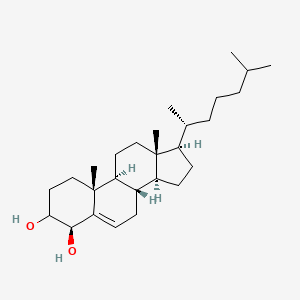
methyl (S,E)-5-chloro-2-isopropylpent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate: is an organic compound characterized by its unique structural features, including a chloro group, an isopropyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (S,E)-5-chloro-2-isopropylpent-4-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or substitution reactions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, fragrances, and other specialty chemicals.
作用機序
The mechanism by which methyl (S,E)-5-chloro-2-isopropylpent-4-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The chloro group can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Methyl 5-chloro-2-isopropylpentanoate: Similar structure but lacks the double bond.
Ethyl (S,E)-5-chloro-2-isopropylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl (S,E)-5-chloro-2-isopropylpent-4-enoate is unique due to the presence of both the chloro and isopropyl groups, along with the ester functionality
特性
分子式 |
C9H15ClO2 |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
methyl (2S)-5-chloro-2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/t8-/m0/s1 |
InChIキー |
BHFJTVFRXXWPLV-QMMMGPOBSA-N |
異性体SMILES |
CC(C)[C@H](CC=CCl)C(=O)OC |
正規SMILES |
CC(C)C(CC=CCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)




![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

